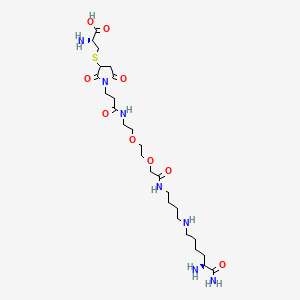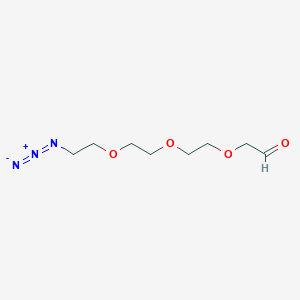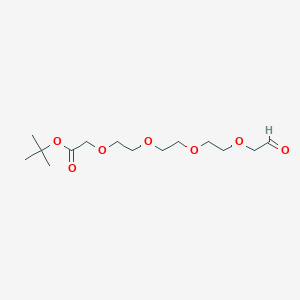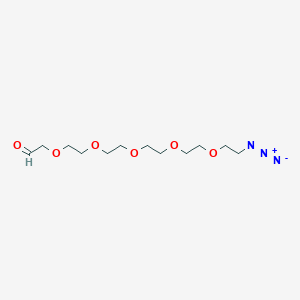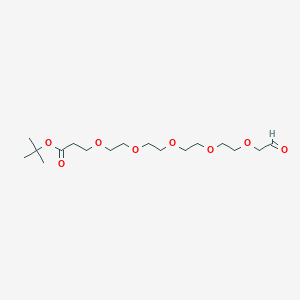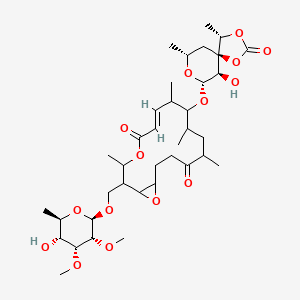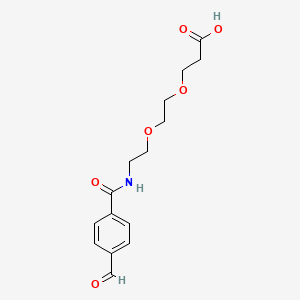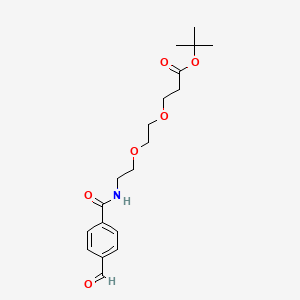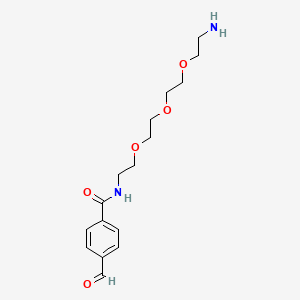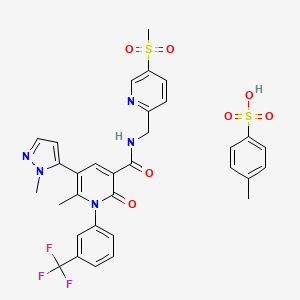
Alvelestat tosylate
Übersicht
Beschreibung
Alvelestat can inhibit neutrophil elastase (NE), which serves an important role in NET formation
Wissenschaftliche Forschungsanwendungen
Pancreatic Islet Isolation and Transplantation
A study by Otsuka et al. (2022) investigated the role of Alvelestat in pancreatic preservation, which is critical for islet transplantation. Alvelestat, as a neutrophil elastase inhibitor, significantly improved porcine islet yield and graft function. This finding suggests its potential as a clinical strategy for enhancing islet transplantation outcomes.
Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS)
Li et al. (2017) explored the contribution of neutrophil extracellular traps (NETs) to acid aspiration-induced ALI/ARDS and the therapeutic potential of Alvelestat. Their research found that Alvelestat, by inhibiting neutrophil elastase, significantly attenuated the intensity of ARDS in both cell and mouse models. This positions Alvelestat as a potential therapeutic approach for ALI/ARDS (Li et al., 2017).
Chemistry and Biochemistry
Tsukiji et al. (2009) demonstrated the use of ligand-directed tosyl chemistry, involving Alvelestat, for the site-selective attachment of synthetic molecules to specific proteins in vivo. This method provides a new tool for studying and manipulating biological systems, offering wide applications in biochemistry and molecular biology (Tsukiji et al., 2009).
Eigenschaften
CAS-Nummer |
1240425-05-1 |
|---|---|
Produktname |
Alvelestat tosylate |
Molekularformel |
C32H30F3N5O7S2 |
Molekulargewicht |
717.74 |
IUPAC-Name |
3-Pyridinecarboxamide, 1,2-dihydro-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-((5-(methylsulfonyl)-2-pyridinyl)methyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-, 4-methylbenzenesulfonate (1:1) |
InChI |
InChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
YLZZBCWZQPXIHL-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CC=NN2C)=C(C)N(C3=CC=CC(C(F)(F)F)=C3)C1=O)NCC4=NC=C(S(=O)(C)=O)C=C4.O=S(C5=CC=C(C)C=C5)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alvelestat tosylate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

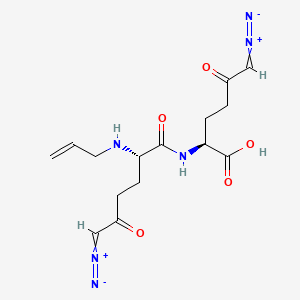
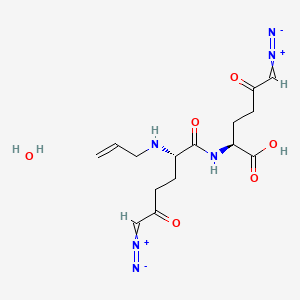
![2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-](/img/structure/B605276.png)
